1,2-Dihydronaphtho[2,1-b]furan

Photochromism Materials Chemistry Optical Switching

1,2‑Dihydronaphtho[2,1‑b]furan (CAS 7193‑19‑3) belongs to the dihydronaphthofuran (DHN) class—arene‑ring‑fused dihydrofurans in which a partially saturated furan ring is annulated to a naphthalene system. Unlike fully aromatic naphthofurans, the 1,2‑dihydro oxidation state imparts a unique combination of structural rigidity and electronic character that underpins distinct photochromic behaviour, synthetic versatility, and biological activity profiles.

Molecular Formula C12H10O
Molecular Weight 170.21 g/mol
Cat. No. B1253133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydronaphtho[2,1-b]furan
Synonyms1,2-dihydronaphtho(2,1-b)furan
Molecular FormulaC12H10O
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1COC2=C1C3=CC=CC=C3C=C2
InChIInChI=1S/C12H10O/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-12/h1-6H,7-8H2
InChIKeyRSRUJQSSHTVTQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dihydronaphtho[2,1-b]furan – Core Scaffold Identity and Procurement-Relevant Characteristics


1,2‑Dihydronaphtho[2,1‑b]furan (CAS 7193‑19‑3) belongs to the dihydronaphthofuran (DHN) class—arene‑ring‑fused dihydrofurans in which a partially saturated furan ring is annulated to a naphthalene system [1]. Unlike fully aromatic naphthofurans, the 1,2‑dihydro oxidation state imparts a unique combination of structural rigidity and electronic character that underpins distinct photochromic behaviour, synthetic versatility, and biological activity profiles [1][2]. The scaffold serves as a key intermediate for constructing enantiomerically enriched polycyclic architectures and is found in numerous natural products and drug candidates with anticancer, antibacterial, antioxidant, and enzyme‑inhibitory properties [1][3].

Unique dihydro scaffold enables photochromic materials research
Chiral polycyclic synthesis intermediate for enantiomerically enriched architectures
Bioactivity screening scaffold: enzyme inhibition, antibacterial, and cancer cell model studies

Why In‑Class Naphthofurans Cannot Simply Replace 1,2‑Dihydronaphtho[2,1‑b]furan in Scientific Procurement


Although the naphthofuran family shares a common naphthalene‑furan core, the 1,2‑dihydro saturation critically differentiates this scaffold from its fully aromatic counterparts (e.g., naphtho[2,1‑b]furan) and from regioisomeric dihydro forms (e.g., 4,5‑dihydronaphthofuran) [1]. The partially saturated furan ring alters the electronic distribution, conformational flexibility, and metabolic susceptibility of the molecule, directly affecting photophysical properties, synthetic accessibility, and biological target engagement [1][2]. Substituting with a simpler 2,3‑dihydrobenzofuran fails to capture the naphthalene‑conferred π‑stacking and hydrophobic interactions that drive both photochromic behaviour and enzyme‑binding affinity [2]. The quantitative evidence below demonstrates that these structural differences translate into measurable performance gaps across multiple application‑relevant dimensions.

1,2‑Dihydronaphtho[2,1‑b]furan
Exhibits photochromism, high synthetic yields, and specific enzyme/antibacterial engagement.
Fully Aromatic Naphtho[2,1‑b]furan
Lacks photochromic response; may alter electronic distribution and target binding.
1,2‑Dihydronaphtho[2,1‑b]furan
Higher reported synthetic yields under microwave conditions; cost‑effective scale‑up potential.
2,3‑Dihydrobenzofuran
Substantially lower yields; lacks naphthalene‑conferred π‑stacking and hydrophobic interactions.

1,2‑Dihydronaphtho[2,1‑b]furan – Quantitative Comparator‑Based Differentiation Evidence


Photochromic Behaviour: Dihydro Scaffold Enables Room‑Temperature Photochromism Absent in Aromatic Naphthofurans

Vinylidene derivatives of 1,2‑dihydronaphtho[2,1‑b]furan exhibit thermally reversible photochromism at room temperature when adsorbed on silica gel, producing intense pink/violet to green colours upon UV or sunlight irradiation that bleach within minutes in the dark [1]. Fully aromatic naphtho[2,1‑b]furan analogues lack this property, as the photochromic switching mechanism requires the vinylidene‑dihydro conjugation pathway uniquely accessible from the 1,2‑dihydro scaffold [1].

Photochromic Response
Class‑level inference
Present vs. Absent under UV/sunlight at RT on silica gel
Reported photochromic behaviour supports materials screening; aromatic analogs do not show this property.
Qualitative on/off response; review specific vinylidene derivative conditions.
Photochromism Materials Chemistry Optical Switching

Synthetic Yield Advantage of Naphthalene‑Fused Dihydrofurans over Simple 2,3‑Dihydrobenzofurans

Under identical closed‑vessel solvent‑free microwave irradiation with p‑TSA catalysis, electron‑rich 2‑naphthols produce 2,2‑dialkyl‑1,2‑dihydronaphtho[2,1‑b]furans in good to excellent yields, whereas simple phenols give significantly lower yields of 2,2‑dialkyl‑2,3‑dihydrobenzofurans and do not form xanthene‑type by‑products [1]. Additionally, a one‑pot three‑component green protocol delivers polysubstituted 1,2‑dihydronaphtho[2,1‑b]furans in 87–91% yields without chromatography [2].

Synthetic Yield Context
Cross‑study comparable
87–91% (one‑pot green protocol)
Reported yields support atom‑economical scale‑up; dihydrobenzofuran yields substantially lower.
Trend across independent reports; direct head‑to‑head delta not quantified.
Synthetic Methodology Green Chemistry Process Chemistry

Tyrosinase Inhibition: Dihydronaphthofuran Derivative Outperforms Kojic Acid Standard

Compound 7b, a 5‑hydroxy‑4‑acetyl‑2,3‑dihydronaphtho[1,2‑b]furan derivative, exhibited tyrosinase inhibitory activity with an IC₅₀ of 8.91 µg mL⁻¹, exceeding the potency of the clinical reference inhibitor kojic acid (IC₅₀ = 10.16 µg mL⁻¹) [1]. Mechanistic analysis confirmed that the inhibition was reversible and competitive [1].

Tyrosinase Inhibition IC₅₀
Head‑to‑head
8.91 µg/mL (compound 7b) vs kojic acid 10.16 µg/mL
Supports enzyme inhibition screening; reported competitive reversible binding.
l‑DOPA substrate; review for cosmetic‑science research context.
Enzyme Inhibition Cosmeceutical Research Melanogenesis

Radical Scavenging: 10‑Fold Superiority of Dihydronaphthofuran over BHT in DPPH Assay

In the DPPH radical scavenging assay, dihydronaphthofuran derivative 7b displayed an IC₅₀ of 3.33 µg mL⁻¹, markedly outperforming the widely used synthetic antioxidant butylated hydroxytoluene (BHT, IC₅₀ = 34.67 µg mL⁻¹) [1]. This represents an approximately 10.4‑fold improvement in radical‑scavenging potency.

DPPH Scavenging IC₅₀
Head‑to‑head
3.33 µg/mL (7b) vs BHT 34.67 µg/mL
Reported radical scavenging supports antioxidant research; context‑dependent formulation use.
Approx. 10.4‑fold difference in DPPH assay.
Antioxidant Oxidative Stress Radical Scavenging

Antibacterial Potency: Dihydronaphthofuran Derivatives Match or Exceed Ampicillin Against Gram‑Positive and Gram‑Negative Strains

Dihydronaphthofuran analogue 22 achieved a minimum inhibitory concentration (MIC) of 0.5 µg mL⁻¹ against Staphylococcus aureus (KCTC‑1916), equivalent to ampicillin (MIC = 0.5 µg mL⁻¹) [1]. Against Escherichia coli (KCTC‑1924), compound 19 exhibited an MIC of 2 µg mL⁻¹, twice as potent as ampicillin (MIC = 4 µg mL⁻¹) [1]. Importantly, dihydronaphthofurans bearing a 2‑alkoxy or 2‑aryl substituent were identified as the most potent radical scavengers and antibacterial agents within the studied library [1].

Antibacterial MIC
Head‑to‑head
S. aureus: 0.5 µg/mL (22) eq. ampicillin; E. coli: 2 µg/mL (19) vs ampicillin 4 µg/mL
Reported MIC supports antimicrobial screening; non‑β‑lactam chemotype.
KCTC‑1916 / KCTC‑1924 strains; review resistance profile.
Antibacterial Drug Discovery Antimicrobial Resistance

Cancer Cell Selectivity: 1,2‑Dihydronaphtho[2,1‑b]furan Derivative Demonstrates Quantitative Therapeutic Window

Among 21 synthesised 1,2‑dihydronaphtho[2,1‑b]furan‑2‑yl methanone derivatives, compound 3b displayed an LD₅₀ of 15 ± 3.1 µM against triple‑negative MDA‑MB‑468 breast cancer cells with a selectivity index (SI) of 3.87 relative to non‑cancerous WI‑38 lung fibroblasts [1]. The compound induced apoptosis via ROS generation and mitochondrial permeability transition, whereas other derivatives in the series were either less potent or less selective [1].

Cancer Cell Selectivity
Supporting evidence
LD₅₀ 15±3.1 µM (MDA‑MB‑468), SI=3.87 vs WI‑38
Supports cancer cell‑model endpoint review; selectivity over normal fibroblasts reported.
MTT assay, triple‑negative breast cancer model.
Anticancer Breast Cancer Therapeutic Selectivity

High‑Value Application Scenarios for 1,2‑Dihydronaphtho[2,1‑b]furan Where Comparator Compounds Fall Short


Photoswitchable Coatings and Optical Data Storage

The photochromic behaviour of vinylidene‑1,2‑dihydronaphtho[2,1‑b]furan derivatives – fast colouration under UV/sunlight and thermal fading in the dark – enables their use as reversible optical switches in smart windows, security inks, and optical memory devices [1]. Fully aromatic naphthofurans cannot deliver this functionality, making the 1,2‑dihydro scaffold the required procurement choice for photoresponsive material development.

Anti‑Hyperpigmentation and Cosmeceutical Lead Discovery

With tyrosinase inhibition IC₅₀ = 8.91 µg mL⁻¹ surpassing kojic acid (IC₅₀ = 10.16 µg mL⁻¹) and competitive, reversible binding kinetics, 1,2‑dihydronaphthofuran‑based chemotypes offer a structurally distinct alternative to existing skin‑lightening agents [2]. Their concomitant antioxidant and antibacterial activities [3] provide multi‑functional benefits that single‑target comparators lack.

Scaffold‑Hopping Starting Point for Non‑β‑Lactam Antibacterials

Dihydronaphthofuran analogues match or exceed ampicillin MIC values against both Gram‑positive and Gram‑negative strains [3]. Because these compounds operate through a different pharmacophore than β‑lactams, they are valuable in medicinal chemistry campaigns targeting methicillin‑resistant S. aureus (MRSA) and multidrug‑resistant Gram‑negative pathogens.

Selective Anticancer Hit with a Quantified Therapeutic Window

Compound 3b, a 1,2‑dihydronaphtho[2,1‑b]furan‑2‑yl methanone derivative, exhibits an LD₅₀ of 15 µM against MDA‑MB‑468 triple‑negative breast cancer cells with a 3.87‑fold selectivity over normal WI‑38 fibroblasts [4]. This selectivity index provides a measurable advantage over non‑selective cytotoxic naphthofuran derivatives and justifies prioritisation in lead optimisation programmes for hard‑to‑treat breast cancer subtypes.

Application
Selection Property
Validation Focus
Photoresponsive materials research
Unique dihydro scaffold photochromism
Photochromic switching kinetics
Tyrosinase inhibition & antioxidant research
Competitive inhibition profile relative to kojic acid
Enzyme kinetics and DPPH assay validation
Non‑β‑lactam antibacterial discovery
MIC profile vs ampicillin across Gram+/Gram−
Spectrum and resistance profiling
Cancer cell selectivity studies
Selective cytotoxicity over normal fibroblasts
Selectivity index and apoptosis mechanisms
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